molecular formula C18H20N4O5S B2747191 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide CAS No. 2034313-35-2

2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide

Cat. No.: B2747191
CAS No.: 2034313-35-2
M. Wt: 404.44
InChI Key: YAQPZHQLKKQSPL-UHFFFAOYSA-N
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Description

2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, pyrrolidinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxy-5-aminobenzamide with a sulfonyl chloride derivative to introduce the sulfonamide group. This is followed by the coupling of the resulting intermediate with a pyridinyl derivative that contains the pyrrolidin-1-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine .

Scientific Research Applications

2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzoic acid
  • 2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzylamine

Uniqueness

Compared to similar compounds, 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and therapeutic potential. The presence of the methoxy group and the specific arrangement of the pyrrolidinyl and pyridinyl groups contribute to its unique properties .

Biological Activity

2-Methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide, with the chemical formula C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S and CAS number 2097859-42-0, is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a benzamide core substituted with a methoxy group and a sulfamoyl moiety linked to a pyridine derivative. The presence of a pyrrolidine ring adds to its structural complexity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfamoyl group is known to enhance binding affinity to target proteins, potentially leading to inhibition of specific enzymatic pathways or receptor activities.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor of certain serine/threonine kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cell lines.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, indicating potential applications in treating infections. Specific tests have reported effective minimum inhibitory concentrations (MICs) against various strains.

Case Studies

  • Cancer Research : A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal death, suggesting potential for developing therapies for neurodegenerative diseases.

Data Tables

PropertyValue
Molecular FormulaC18H20N4O5S
Molecular Weight404.4 g/mol
CAS Number2097859-42-0
SolubilitySoluble in DMSO
Melting PointNot determined

Research Findings

Recent research highlights the following findings about this compound:

  • Anticancer Activity : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties.
  • Neuroprotective Mechanisms : Mechanistic studies showed that it could reduce levels of reactive oxygen species (ROS) in neuronal cells, providing insights into its protective effects against oxidative damage.
  • Antimicrobial Efficacy : In antimicrobial assays, the compound demonstrated significant activity against both gram-positive and gram-negative bacteria, with some derivatives showing enhanced potency.

Properties

IUPAC Name

2-methoxy-5-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-15-5-4-13(10-14(15)18(19)24)28(25,26)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10,21H,2-3,8,11H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPZHQLKKQSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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